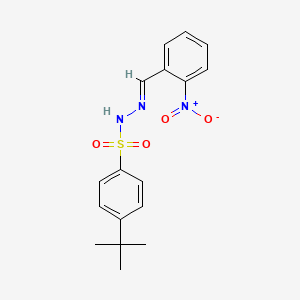
4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide is a compound of interest in the field of chemistry due to its structural characteristics and potential applications. While direct research on this exact molecule is limited, insights can be derived from studies on similar sulfonohydrazide compounds and their derivatives.
Synthesis Analysis
The synthesis of similar compounds involves a series of steps including the lithiation of bromobenzene derivatives, reaction with nitrosopropane, and subsequent oxidation processes. For instance, antiferromagnetic exchange interactions among spins placed in a triangular configuration were studied in a derivative synthesized through a related pathway (Fujita et al., 1996).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis provide insight into the effect of substitutions on structural parameters and supramolecular features. Studies on N'-(arylidene)4-nitrobenzenesulfonohydrazides reveal how structural parameters are influenced by the nature and site of substitutions (Salian et al., 2018).
Chemical Reactions and Properties
Compounds similar to 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been explored for the development of sensors, such as those for Hg2+ ions, based on their ability to undergo specific chemical reactions (Hussain et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallization behavior, are crucial for understanding the applications of these compounds. The synthesis of acid amplifiers based on similar molecules highlights the importance of thermal stability in chemically amplified photoresists (Ito & Ichimura, 2000).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity with various agents and conditions, are essential for the application development of sulfonohydrazide derivatives. Potassium tert-butoxide-promoted intramolecular amination of related hydrazines demonstrates the chemical reactivity and potential for synthesizing indazole derivatives (Esmaeili-Marandi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Biological Activity and DNA Interaction
Schiff base compounds, including derivatives closely related to 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, have been synthesized and evaluated for their biological activities. These compounds have demonstrated significant antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Additionally, their ability to interact with salmon sperm DNA through an intercalation mode of interaction indicates potential applications in biochemistry and molecular biology for understanding DNA interactions and designing new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Photographic and Printing Technologies
In the field of photographic and printing technologies, compounds with structural similarities to 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been utilized as acid amplifiers in chemically amplified photoresists. These compounds enhance the photosensitivity of photoimaging materials, demonstrating their utility in developing advanced materials for high-precision imaging applications (Ito & Ichimura, 2000).
Environmental Chemistry
In environmental chemistry, derivatives of 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been applied in the development of sensitive and selective sensors for heavy metal ions such as mercury (Hg2+). These sensors are based on modified glassy carbon electrodes and demonstrate high sensitivity, selectivity, and stability, offering promising tools for environmental monitoring and safety (Hussain, Rahman, Arshad, & Asiri, 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, related compounds have been investigated for their solubility, thermal stability, and utility in the synthesis of polymers. These studies contribute to the development of new materials with potential applications in various industries, including electronics, automotive, and textiles (Hsiao, Yang, & Chen, 2000).
Wirkmechanismus
The mechanism of action of these derivatives is related to their urease inhibition activity . SAR revealed that electron-donating groups in the phenyl ring have more influence on enzyme inhibition . In silico (computer simulation) molecular modeling analysis was carried out to gain insight into the participation of different substituents in synthesized derivatives on the binding interactions with the urease enzyme .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-17(2,3)14-8-10-15(11-9-14)25(23,24)19-18-12-13-6-4-5-7-16(13)20(21)22/h4-12,19H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIAMJYBPZQKMA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)



![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)
![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)
![ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B5566206.png)
![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)
![[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5566219.png)
![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)
